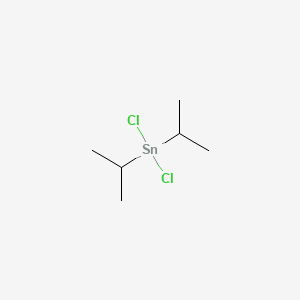

Diisopropyltin dichloride

Description

Properties

CAS No. |

38802-82-3 |

|---|---|

Molecular Formula |

C6H14Cl2Sn |

Molecular Weight |

275.79 g/mol |

IUPAC Name |

dichloro-di(propan-2-yl)stannane |

InChI |

InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*3H,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

PLOWAKQTEHQOFB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)[Sn](C(C)C)(Cl)Cl |

Origin of Product |

United States |

Data Tables

Table 1: Physical and Chemical Properties of Diisopropyltin Dichloride

| Property | Value |

| Chemical Formula | C₆H₁₄Cl₂Sn |

| Molar Mass | 275.79 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 38802-82-3 |

Advanced Structural Characterization of Diisopropyltin Dichloride and Its Derivatives

X-ray Crystallographic Analysis of Diisopropyltin Dichloride Complexes

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For diisopropyltin dichloride and its derivatives, this method has provided invaluable insights into their solid-state structures, revealing key features of their molecular and supramolecular organization.

Elucidation of Molecular Structures and Crystal Packing

Analysis of Coordination Geometry and Stereochemistry at the Tin Center

The coordination geometry around the tin atom in diorganotin dichlorides is a key determinant of their chemical reactivity and physical properties. In the absence of strong intermolecular interactions, a discrete, monomeric diisopropyltin dichloride molecule would be expected to exhibit a distorted tetrahedral geometry. The C-Sn-C and Cl-Sn-Cl bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the isopropyl and chloro substituents.

However, the formation of intermolecular Sn···Cl interactions, as commonly observed in related structures, leads to an expansion of the coordination number of the tin atom beyond four. This results in a distorted trigonal bipyramidal or even octahedral geometry. In such arrangements, the chlorine atoms often bridge between adjacent tin centers, leading to a hypercoordinated tin atom. The stereochemistry at the tin center is thus highly dependent on the crystal packing forces and the nature of the supramolecular aggregation.

For instance, in the crystal structure of the closely related diphenyltin (B89523) dichloride, the tin atom is six-coordinate, displaying a distorted octahedral geometry. This is achieved through the formation of bridging chlorine atoms that link adjacent molecules into a polymeric chain.

| Parameter | Diphenyltin Dichloride |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 15.95(2) |

| b (Å) | 9.06(1) |

| c (Å) | 9.71(1) |

| Sn-C (Å) | 2.11(2), 2.12(2) |

| Sn-Cl (Å) | 2.37(1), 2.38(1) |

| C-Sn-C (°) | 134.8(7) |

| Cl-Sn-Cl (°) | 96.1(2) |

| Table 1: Selected Crystallographic Data for Diphenyltin Dichloride, a structural analogue of Diisopropyltin Dichloride. |

Investigation of Supramolecular Interactions and Molecular Aggregation

The study of supramolecular interactions in diisopropyltin dichloride complexes is crucial for understanding their self-assembly in the solid state. The primary non-covalent interactions governing the aggregation of these molecules are the aforementioned Sn···Cl interactions. These halogen-centered interactions are a form of Lewis acid-base interaction, where the tin atom of one molecule acts as a Lewis acid and a chlorine atom from a neighboring molecule acts as a Lewis base.

The strength and directionality of these interactions dictate the resulting supramolecular architecture. In many diorganotin dihalides, these interactions lead to the formation of one-dimensional polymeric chains. The specific arrangement within these chains can vary, with some forming simple linear strands and others adopting more complex zigzag or helical motifs. The interplay of these directed interactions with weaker, non-directional van der Waals forces arising from the isopropyl groups ultimately determines the final, intricate three-dimensional crystal structure.

Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For diisopropyltin dichloride, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a detailed picture of its behavior in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

The NMR spectra of diisopropyltin dichloride provide characteristic signals that can be used for its identification and for understanding the electronic environment around the tin nucleus and the organic ligands.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups. The methine proton would appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The chemical shifts of these protons are influenced by the electronegativity of the tin and chlorine atoms.

¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the methine and methyl carbons of the isopropyl groups. The chemical shifts provide information about the carbon framework of the molecule.

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For a four-coordinate diisopropyltin dichloride in a non-coordinating solvent, the ¹¹⁹Sn chemical shift is expected in a specific range. Upon coordination with a Lewis base, which increases the coordination number of the tin atom, a significant upfield or downfield shift in the ¹¹⁹Sn resonance is typically observed.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H (CH) | 3.5 - 4.5 (septet) |

| ¹H (CH₃) | 1.2 - 1.8 (doublet) |

| ¹³C (CH) | 30 - 40 |

| ¹³C (CH₃) | 18 - 25 |

| ¹¹⁹Sn | +100 to -100 (solvent dependent) |

| Table 2: Predicted NMR Spectroscopic Data for Diisopropyltin Dichloride in a Non-coordinating Solvent. |

In solution, diisopropyltin dichloride is not static. The isopropyl groups can undergo rotation around the Sn-C bonds. Dynamic NMR studies, such as variable temperature NMR, can provide insights into the energy barriers associated with these conformational changes.

Furthermore, the behavior of diisopropyltin dichloride in solution is highly dependent on the nature of the solvent. In non-coordinating solvents like chloroform (B151607) or benzene, the compound is likely to exist as discrete, four-coordinate monomers. However, in coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, the solvent molecules can act as Lewis bases and coordinate to the tin atom. This leads to the formation of five- or six-coordinate adducts in solution. This change in coordination number is readily detectable by ¹¹⁹Sn NMR spectroscopy, where a significant shift in the resonance is observed upon adduct formation. The study of these solution-state equilibria is crucial for understanding the reactivity of diisopropyltin dichloride in different chemical environments.

Solid-State NMR for Structural Confirmation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of atomic nuclei in a solid sample. For organotin compounds like diisopropyltin dichloride, ¹¹⁹Sn solid-state NMR is particularly informative. northwestern.eduhuji.ac.il Tin possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and sensitivity, ¹¹⁹Sn is the most commonly studied nucleus. northwestern.eduhuji.ac.il

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. um.edu.my The chemical shift values for organotin compounds span a wide range, typically from +3000 to -2500 ppm relative to a standard reference like tetramethyltin (B1198279) (SnMe₄). northwestern.edu An increase in the coordination number at the tin atom, for instance through intermolecular association in the solid state, generally leads to a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. um.edu.my

Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Different Classes of Organotin Compounds

| Compound Class | Chemical Shift Range (ppm) |

| Tetraorganotins (R₄Sn) | +50 to -150 |

| Triorganotin Halides (R₃SnX) | +170 to +50 |

| **Diorganotin Dihalides (R₂SnX₂) ** | +140 to -30 |

| Monoorganotin Trihalides (RSnX₃) | -10 to -230 |

| Note: Chemical shifts are relative to tetramethyltin (SnMe₄). Data compiled from general knowledge in the field. |

The solid-state NMR spectrum would also provide information on the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift. The CSA is sensitive to the local symmetry around the tin nucleus and can be used to distinguish between different solid-state structures or polymorphs. Dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy is an emerging technique that can significantly increase the signal intensity for dilute or insensitive nuclei like ¹¹⁹Sn, allowing for more detailed structural analysis even in complex matrices. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the nature of chemical bonds within a molecule. orientjchem.org These techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. northwestern.edu

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites its vibrational modes. orientjchem.org The IR spectrum of an organotin compound provides characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. For diisopropyltin dichloride, key vibrational modes include the Sn-C (tin-carbon) and Sn-Cl (tin-chlorine) stretches, as well as the internal vibrations of the isopropyl groups.

Valuable information regarding the solid-state structure can be gleaned from the IR spectra of organotin compounds. orientjchem.org While a specific experimental IR spectrum for diisopropyltin dichloride is not available, a study on the related compound, dibenzyltin dichloride ((C₆H₅CH₂)₂SnCl₂), provides a useful comparison. In that study, the characteristic vibrational bands associated with the Sn-C and Sn-Cl stretching vibrations were identified and correlated with computational data. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Related Organotin Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Dibenzyltin dichloride | Sn-C stretch | ~550 - 600 | researchgate.net |

| Dibenzyltin dichloride | Sn-Cl stretch | ~300 - 350 | researchgate.net |

| Note: These are approximate ranges and can vary based on the specific molecular environment. |

The positions of the Sn-Cl stretching frequencies are particularly sensitive to the coordination geometry around the tin atom. In the solid state, diorganotin dihalides often exhibit intermolecular associations, leading to an increase in the coordination number of the tin atom from four to five or six. This change in coordination is reflected in the Sn-Cl stretching frequencies.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. uva.nl It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. The Sn-C symmetric stretching vibration in diisopropyltin dichloride is expected to give a strong signal in the Raman spectrum.

Similar to IR spectroscopy, the Raman spectrum can provide insights into the molecular structure and bonding. The number and positions of the Sn-Cl stretching modes in the Raman spectrum can help to determine the geometry around the tin atom. For a tetrahedral geometry, one would expect a certain number of Raman-active Sn-Cl stretches, which would change if the molecule adopts a higher coordination number in the solid state through bridging chlorine atoms.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. epa.gov It is also used to elucidate molecular structure by analyzing the fragmentation patterns of ions. researchgate.net

For diisopropyltin dichloride, electrospray ionization (ESI) is a suitable "soft" ionization technique that can generate intact molecular ions or adducts with minimal fragmentation. researchgate.netnih.gov The mass spectrum of diisopropyltin dichloride is characterized by a distinctive isotopic pattern due to the presence of multiple stable isotopes of tin, as well as chlorine. epa.govlabrulez.com This isotopic signature is a powerful tool for confirming the presence of the compound.

Upon increasing the energy in the mass spectrometer, for example in tandem mass spectrometry (MS/MS) experiments, the molecular ion of diisopropyltin dichloride will fragment in a predictable manner. The fragmentation pathways often involve the sequential loss of the isopropyl groups and chlorine atoms.

Table 3: Predicted m/z Values for Adducts of Diisopropyltin Dichloride

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 276.95674 |

| [M+Na]⁺ | 298.93868 |

| [M-H]⁻ | 274.94218 |

| [M+NH₄]⁺ | 293.98328 |

| [M+K]⁺ | 314.91262 |

| [M]⁺ | 275.94891 |

| Data sourced from PubChem. |

Analysis of the fragment ions provides valuable structural information. Common fragmentation pathways for organotin compounds include the cleavage of the tin-carbon bonds and tin-halogen bonds. The relative abundance of the fragment ions can provide insights into the relative bond strengths within the molecule. For example, the loss of an isopropyl radical (C₃H₇•) would lead to the formation of a [ (CH₃)₂CHSnCl₂ ]⁺ ion. Further fragmentation could involve the loss of a chlorine atom or another isopropyl group.

Coordination Chemistry of Diisopropyltin Dichloride

Ligand Design and Coordination Modes with Diisopropyltin Dichloride

Interaction with Mono- and Polydentate Ligands

It is anticipated that diisopropyltin dichloride would react with monodentate ligands, such as pyridines and phosphines, and polydentate ligands, like bipyridines and ethylenediamine, to form coordination complexes. The stoichiometry and geometry of these complexes would be influenced by the nature of the ligand and the steric bulk of the isopropyl groups. However, specific experimental data, such as crystal structures or spectroscopic characterization of these complexes, are not present in the available literature.

Chelating Agent Complexation Studies

Chelating agents, including Schiff bases and dithiocarbamates, are known to form stable complexes with organotin compounds. Studies on other dialkyltin dichlorides have shown the formation of five- and six-coordinate complexes with these ligands. It is plausible that diisopropyltin dichloride would exhibit similar reactivity, but dedicated studies are required to determine the precise nature of these interactions and the structural features of the resulting chelates.

Steric and Electronic Influences on the Coordination Environment of Diisopropyltin Dichloride

The isopropyl groups in diisopropyltin dichloride are expected to exert a significant steric influence on its coordination sphere. Compared to the smaller methyl groups in dimethyltin (B1205294) dichloride, the bulkier isopropyl groups would likely favor lower coordination numbers and influence the bond angles and lengths within the complex. The electron-donating nature of the isopropyl groups would also affect the Lewis acidity of the tin center, thereby influencing its interaction with ligands. A thorough understanding of these effects requires specific experimental and computational studies that are currently lacking.

Formation and Characterization of Heterometallic and Polymetallic Complexes

The synthesis of heterometallic and polymetallic complexes using organotin compounds as building blocks is an area of active research. These complexes have potential applications in catalysis and materials science. While there are reports on such complexes involving other organotin precursors, there is no specific information available on the use of diisopropyltin dichloride in the formation of these larger assemblies.

Computational and Theoretical Insights into Diisopropyltin Dichloride Coordination Complexes

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structures, bonding, and reactivity of coordination complexes. While DFT studies have been performed on a variety of organotin compounds, specific theoretical analyses of diisopropyltin dichloride complexes are not found in the current body of literature. Such studies would be invaluable for complementing experimental findings and providing a deeper understanding of the factors governing its coordination chemistry.

Reactivity and Mechanistic Studies of Diisopropyltin Dichloride

Reactions with Carboxylic Acids and Derivatives: Formation of Diorganotin Carboxylates

Diisopropyltin dichloride readily reacts with carboxylic acids or their alkali metal salts to form diisopropyltin dicarboxylates. This type of reaction is a general and widely used method for the synthesis of diorganotin carboxylates. wikipedia.org The reaction typically proceeds via the nucleophilic substitution of the chloride ions by the carboxylate groups.

The general reaction can be represented as: (i-Pr)₂SnCl₂ + 2 RCOOH → (i-Pr)₂Sn(OOCR)₂ + 2 HCl Alternatively, using a carboxylate salt: (i-Pr)₂SnCl₂ + 2 NaOOCR → (i-Pr)₂Sn(OOCR)₂ + 2 NaCl

These reactions are often carried out in a suitable solvent, and in the case of using the free carboxylic acid, a base is sometimes added to neutralize the liberated hydrochloric acid. The resulting diorganotin carboxylates, such as the analogous dibutyltin (B87310) dilaurate, are utilized as catalysts in processes like polyurethane formation and silicone vulcanization. wikipedia.org The properties of the resulting diisopropyltin dicarboxylate can be tuned by varying the 'R' group of the carboxylic acid.

Table 1: Examples of Diorganotin Carboxylate Formation

| Reactant 1 | Reactant 2 | Product | Application of Product Class |

|---|---|---|---|

| Diisopropyltin dichloride | Acetic Acid | Diisopropyltin diacetate | Catalysis, Stabilizers |

| Diisopropyltin dichloride | Lauric Acid | Diisopropyltin dilaurate | Polyurethane formation, Silicone vulcanization wikipedia.org |

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. libretexts.org While this trend describes the reactivity at the carbonyl carbon, the reaction with diisopropyltin dichloride involves the substitution at the tin center, driven by the formation of a stable salt (like NaCl) or the removal of HCl gas.

Reactions with Inorganic Anions (e.g., Nitrates, Oxalates)

The chloride ligands in diisopropyltin dichloride can be substituted by various inorganic anions, leading to the formation of new organotin salts with different properties and structures. These reactions are typically precipitation or metathesis reactions driven by the formation of an insoluble salt.

Reaction with Nitrates: Treatment of diisopropyltin dichloride with a nitrate (B79036) source, such as silver nitrate, in a suitable solvent would be expected to yield diisopropyltin dinitrate, with the precipitation of silver chloride driving the reaction to completion.

(i-Pr)₂SnCl₂ + 2 AgNO₃ → (i-Pr)₂Sn(NO₃)₂ + 2 AgCl (s)

The synthesis of organic nitrate esters can be achieved through various methods, including the use of nitrating agents like acetyl nitrate. google.com

Reaction with Oxalates: Oxalate (B1200264) (C₂O₄²⁻) is a bidentate ligand known to form stable chelate complexes with many metal ions. wikipedia.orglibretexts.org The reaction of diisopropyltin dichloride with an oxalate source, like sodium oxalate or oxalic acid, would result in the formation of diisopropyltin oxalate. Due to the bidentate nature of the oxalate ligand, the resulting compound is likely to be a coordination polymer. Metal oxalates are often insoluble and can be used to separate metal ions from solutions. wikipedia.org The thermal decomposition of metal oxalates can yield metal oxides or the pure metal. rsc.org

(i-Pr)₂SnCl₂ + Na₂C₂O₄ → [(i-Pr)₂Sn(C₂O₄)]n + 2 NaCl

Studies on tin(II) have shown the formation of stable oxalate and citrate (B86180) complexes in aqueous solutions. nih.gov

Table 2: Reactivity with Inorganic Anions

| Anion Source | Expected Product | Driving Force |

|---|---|---|

| Silver Nitrate | Diisopropyltin dinitrate | Precipitation of AgCl |

Ligand Exchange Reactions and Transmetalation Processes

Ligand exchange reactions are fundamental to the chemistry of diisopropyltin dichloride. libretexts.orgchemguide.co.uk The tin center in diorganotin dihalides is a Lewis acid and can form adducts with Lewis bases like pyridine. wikipedia.orglupinepublishers.com These reactions involve the substitution of one ligand for another in the coordination sphere of the central tin atom.

A simple ligand exchange can occur with other halides. For instance, reacting diisopropyltin dichloride with an excess of potassium iodide would lead to an equilibrium mixture containing diisopropyltin diiodide.

(i-Pr)₂SnCl₂ + 2 KI ⇌ (i-Pr)₂SnI₂ + 2 KCl

Transmetalation involves the transfer of an organic group from one metal to another. This is a key method for synthesizing a variety of organotin compounds from diisopropyltin dichloride. wikipedia.org Reactions with organometallic reagents such as Grignard reagents (RMgX) or organoaluminum compounds (R₃Al) replace the chloride ligands with alkyl or aryl groups. lupinepublishers.comrjpbcs.com This allows for the synthesis of unsymmetrical tetraorganotin compounds.

An example of this process is the synthesis of mixed organotin compounds, as demonstrated by the reaction of dibutyltin dichloride with a Grignard reagent: wikipedia.org Bu₂SnCl₂ + 2 R'MgBr → Bu₂SnR'₂ + 2 MgBrCl

Applying this to diisopropyltin dichloride: (i-Pr)₂SnCl₂ + 2 R'MgBr → (i-Pr)₂SnR'₂ + 2 MgBrCl

This method is crucial for creating tetraorganotin compounds with four different organic substituents attached to the tin atom.

Diisopropyltin Dichloride as a Precursor in Organotin Synthesis

Diisopropyltin dichloride is a valuable precursor for the synthesis of a wide array of other organotin compounds. wikipedia.orggelest.com Its utility stems from the reactivity of the Sn-Cl bonds.

Synthesis of Organotin Hydrides: Organotin hydrides are important reducing agents in organic synthesis. Diisopropyltin dihydride can be prepared by the reduction of diisopropyltin dichloride using a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄). wikipedia.org

2 (i-Pr)₂SnCl₂ + LiAlH₄ → 2 (i-Pr)₂SnH₂ + Li[AlCl₄]

Synthesis of Tetraorganotins: As mentioned in the previous section, reaction with Grignard or organolithium reagents converts diisopropyltin dichloride into symmetrical or unsymmetrical tetraorganotin compounds. rjpbcs.com (i-Pr)₂SnCl₂ + 2 RLi → (i-Pr)₂SnR₂ + 2 LiCl

Synthesis of Organotin Oxides and Hydroxides: Hydrolysis of diisopropyltin dichloride can lead to the formation of diisopropyltin oxide or related hydroxides. lupinepublishers.com The initial hydrolysis may form a distannoxane, which are themselves useful catalysts. lupinepublishers.comresearchgate.net

2 (i-Pr)₂SnCl₂ + 2 H₂O → [(i-Pr)₂SnCl]₂O + 2 HCl Further hydrolysis can lead to the polymeric diisopropyltin oxide: [(i-Pr)₂SnCl]₂O + H₂O → 2 [(i-Pr)₂SnO]n + 2 HCl

These oxides are important intermediates for the synthesis of other organotin derivatives.

Table 3: Diisopropyltin Dichloride as a Synthetic Precursor

| Reagent | Product Type | General Equation |

|---|---|---|

| LiAlH₄ | Organotin Dihydride | 2 (i-Pr)₂SnCl₂ + LiAlH₄ → 2 (i-Pr)₂SnH₂ + Li[AlCl₄] wikipedia.org |

| R'MgBr | Tetraorganotin | (i-Pr)₂SnCl₂ + 2 R'MgBr → (i-Pr)₂SnR'₂ + 2 MgBrCl wikipedia.org |

Diisopropyltin Dichloride in Catalysis Research

Role of Diisopropyltin Dichloride in Polymerization Catalysis

Organotin compounds, particularly diorganotin dichlorides, are recognized for their catalytic activity in polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. nih.govtennessee.edu The catalytic efficacy of these compounds is significantly influenced by the nature of the organic substituents on the tin atom and the halide ligands.

Investigation of Reaction Mechanisms in Polymerization

The prevailing mechanism for ring-opening polymerization catalyzed by diorganotin compounds is the coordination-insertion mechanism. The catalytic cycle is generally understood to initiate through the following steps:

Activation of the Catalyst: In the presence of an initiator, typically an alcohol (ROH), the diorganotin dichloride undergoes alcoholysis to form an alkoxide species, (R')₂Sn(OR)Cl. This step is crucial as the tin-alkoxide bond is the active site for polymerization.

Monomer Coordination: The Lewis acidic tin center coordinates with the carbonyl oxygen of the cyclic ester monomer. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Insertion: The alkoxide group (or the growing polymer chain end) executes a nucleophilic attack on the activated carbonyl carbon of the monomer. This results in the opening of the cyclic ester ring and the insertion of the monomer into the tin-alkoxide bond, thereby elongating the polymer chain.

Chain Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack another monomer molecule, continuing the propagation process.

The steric and electronic properties of the alkyl groups on the tin atom, such as the isopropyl groups in diisopropyltin dichloride, play a critical role in modulating the catalyst's activity and the stereoselectivity of the polymerization.

Catalyst Performance and Selectivity Studies

While specific performance data for diisopropyltin dichloride in polymerization is not extensively documented in publicly available literature, trends can be inferred from studies on analogous dialkyltin dichlorides. The performance of a diorganotin catalyst is typically evaluated based on monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

The isopropyl groups in diisopropyltin dichloride are bulkier than methyl or ethyl groups but less so than tert-butyl groups. This intermediate steric hindrance can influence both the rate of polymerization and the stereoselectivity. For instance, in the polymerization of lactide, the steric environment around the tin center can affect the preference for the insertion of L- or D-lactide, potentially leading to the formation of heterotactic or isotactic polylactide.

Table 1: Illustrative Performance of Diorganotin Dichloride Catalysts in Ring-Opening Polymerization

| Catalyst | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| Dimethyltin (B1205294) Dichloride | L-Lactide | 130 | 24 | ~85 | ~15,000 | ~1.3 |

| Dibutyltin (B87310) Dichloride | ε-Caprolactone | 110 | 48 | >95 | ~25,000 | ~1.5 |

| Diisopropyltin Dichloride (Expected) | L-Lactide / ε-Caprolactone | 110-140 | 24-48 | Moderate to High | Variable | <1.6 |

Note: The data for Dimethyltin Dichloride and Dibutyltin Dichloride are representative values from general literature on organotin catalysis. The expected performance for Diisopropyltin Dichloride is an educated estimation based on structure-activity relationships and has not been experimentally verified in comparative studies.

Diisopropyltin Dichloride in Organic Transformation Catalysis

The Lewis acidic nature of diisopropyltin dichloride suggests its potential as a catalyst in a variety of organic transformations beyond polymerization.

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon double bond forming reaction. While ruthenium and molybdenum complexes are the most prominent catalysts in this field, certain main group metal compounds can act as co-catalysts or activators. A patent has listed diisopropyltin dichloride among a wide array of compounds potentially useful in metathesis reaction systems, although specific examples of its application and efficacy are not provided. orientjchem.org Its role would likely be as a Lewis acid to activate one of the components in the catalytic system.

Other Catalytic Applications in Fine Chemical Synthesis

Diorganotin dichlorides have been explored as catalysts in various reactions pertinent to fine chemical synthesis, such as esterification and transesterification reactions. researchgate.netresearchgate.net Their function is generally attributed to their Lewis acidity, which activates carboxylic acids or esters towards nucleophilic attack by alcohols.

For example, in the transesterification of triglycerides for biodiesel production, tin compounds have shown catalytic activity. It is plausible that diisopropyltin dichloride could catalyze similar transformations. The reaction would proceed via coordination of the tin center to the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating the attack by an alcohol.

Mechanistic Models for Diisopropyltin Dichloride-Mediated Catalysis

The catalytic activity of diisopropyltin dichloride is fundamentally linked to the Lewis acidity of the tin(IV) center. Computational models, such as those employing Density Functional Theory (DFT), can provide insights into the mechanistic pathways of reactions catalyzed by organotin compounds. escholarship.org

For diisopropyltin dichloride, a mechanistic model for its catalytic role would involve the following key features:

Coordination Geometry: In its ground state, diisopropyltin dichloride possesses a tetrahedral geometry. During a catalytic cycle, upon coordination with a substrate (e.g., a carbonyl oxygen), the coordination number of the tin atom can expand to five or six, adopting a trigonal bipyramidal or octahedral geometry, respectively.

Substrate Activation: The primary role of the diisopropyltin dichloride catalyst is to act as a Lewis acid, coordinating to and activating the substrate. This activation lowers the energy barrier for the subsequent chemical transformation, be it ring-opening, nucleophilic substitution, or another reaction type.

Further experimental and computational studies are necessary to build detailed and validated mechanistic models specifically for diisopropyltin dichloride in various catalytic applications.

Diisopropyltin Dichloride in Advanced Materials Science Research

Application in Polymer and Material Development (e.g., optical materials)

The primary application of diisopropyltin dichloride in materials science lies in its use as a monomer for the synthesis of poly(diisopropylstannane). Polystannanes are a class of organometallic polymers with a repeating -(SnR₂)- unit, where 'R' is an alkyl or aryl group. nih.gov The synthesis of these polymers can be achieved through methods such as the Wurtz reaction, which involves the reductive coupling of dialkyltin dichlorides with sodium. wikipedia.orgorganic-chemistry.orgwikipedia.org This process allows for the formation of high molar mass polystannanes, although it can also lead to the production of cyclic oligomers as byproducts. wikipedia.org

The resulting poly(dialkylstannane)s, including those potentially derived from diisopropyltin dichloride, are noted for their intriguing optical properties. nih.gov The delocalization of sigma (σ) electrons along the tin backbone results in characteristic absorption maxima in the UV-visible spectrum. nih.gov These properties make them candidates for investigation as optical materials. intertek.comnumberanalytics.com The specific characteristics of the polymers, such as their solubility and processability, are influenced by the nature of the alkyl side groups attached to the tin atoms. nih.gov

Below is a table summarizing a common method for the synthesis of polystannanes from dialkyltin dichlorides:

| Synthesis Method | Reactants | Product | Key Features |

| Wurtz Coupling | Dialkyltin dichloride (e.g., Diisopropyltin dichloride), Sodium | Poly(dialkylstannane) | - Forms high molar mass polymers. wikipedia.org - Can produce cyclic oligomers as byproducts. wikipedia.org - Reaction is sensitive to functional groups. wikipedia.org |

Structure-Property Relationships in Diisopropyltin Dichloride-Derived Materials

The relationship between the structure of polystannanes and their physical properties is a key area of research. The arrangement of the polymer chains and the nature of the side groups significantly influence the material's characteristics.

Optical Properties: Poly(dialkylstannane)s exhibit thermochromism, the ability to change color in response to temperature variations. nih.govchromogene-polymere.de This phenomenon is attributed to conformational changes in the polymer backbone. nih.gov For instance, poly(dibutylstannane) displays a phase transition from a rectangular to a nematic liquid-crystalline phase at approximately 0°C. wikipedia.org This transition is associated with a change in the polymer's UV absorption spectrum. The liquid-crystalline nature of these polymers allows for their orientation through methods like mechanical shearing, leading to materials with pronounced dichroism. nih.gov

Electrical Properties: Polystannanes are inherently semiconducting. wikipedia.org Their electrical conductivity can be significantly increased through doping. nih.gov For example, partial oxidation of poly(dialkylstannane)s with antimony pentafluoride (SbF₅) has been shown to yield conductivities as high as 0.3 S·cm⁻¹. wikipedia.org This is a substantial increase from the insulating or low semiconducting state of the undoped polymer. nih.gov The ability to tune the electrical conductivity over several orders of magnitude makes these materials interesting for applications in electronics. daigroup.orgaps.org

The following table details the structure-property relationships in poly(dialkylstannane)s:

| Property | Structural Basis | Observed Phenomena | Potential Applications |

| Thermochromism | Conformational changes in the Sn-Sn backbone with temperature. nih.govmdpi.com | Reversible color change with temperature fluctuations. mdpi.comresearchgate.net | Smart windows, temperature sensors. mdpi.com |

| Liquid Crystallinity | Ordered packing of polymer chains, dependent on side group length. nih.gov | Formation of liquid-crystalline phases (e.g., nematic). wikipedia.org | Orientable films, optical filters. |

| Electrical Conductivity | σ-delocalization along the polymer backbone. nih.gov | Semiconducting in the pristine state; conductivity increases significantly with doping. wikipedia.orgnih.gov | Conducting polymers, organic electronics. aps.org |

Nanomaterials and Composites Incorporating Diisopropyltin Dichloride

While direct synthesis of nanoparticles from diisopropyltin dichloride is not widely reported in the provided research, the polymers derived from it, i.e., polystannanes, can be incorporated into nanocomposites. The unique properties of polystannanes can be imparted to a host matrix, creating composite materials with enhanced functionalities. For instance, blends of poly(dialkylstannane)s with commodity polymers like polyethylene (B3416737) have been explored. wikipedia.org In such composites, the polystannane component can be oriented by mechanical means, leading to anisotropic optical or electrical properties in the final material. wikipedia.org

The development of nanocomposites containing polystannanes could lead to materials with tailored optical and electrical responses. For example, incorporating polystannane nanoparticles into a transparent polymer matrix could result in a thermochromic nanocomposite suitable for smart glazing applications. mdpi.com Furthermore, the semiconducting nature of polystannanes could be exploited in the fabrication of conductive polymer composites for applications such as antistatic coatings or components for electronic devices. nih.govaps.org

Research into sulfonated polyaniline nanocomposites has demonstrated how the properties of a conductive polymer can be tuned through the incorporation of other molecules, suggesting a potential avenue for the future development of polystannane-based composites. researchgate.net

Future Research Perspectives and Methodological Advancements

Emerging Synthetic Strategies for Organotin Compounds

The synthesis of organotin compounds, including diisopropyltin dichloride, has traditionally relied on several established methods. A classic and widely used approach involves the reaction of a tin halide, such as tin tetrachloride, with a Grignard reagent. chemicalbook.com Symmetrical tetraorganotin compounds produced via this route can then be converted to the desired diorganotin dichlorides through redistribution reactions, often known as the Kocheshkov comproportionation. chemicalbook.com

3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂

Industrial-scale production has often favored the use of organoaluminium compounds for the alkylation of tin tetrachloride, as this method can be controlled to yield alkyltin halides directly. chemicalbook.comchemicalbook.com Other traditional methods include Wurtz-like coupling of alkyl sodium compounds with tin halides. chemicalbook.com

However, the future of organotin synthesis is moving towards more efficient and environmentally benign strategies. One such area of development is the direct reaction of metallic tin with an alkyl chloride. chemicalbook.comdocbrown.info This method, which can be catalyzed by phosphonium (B103445) iodides or lower trialkyl amines, offers a more direct route to dialkyltin dichlorides and can be optimized to achieve high yields with minimal waste through the recycling of catalysts and byproducts. docbrown.infochemicalbook.com

More recent and advanced strategies focus on minimizing toxic reagents and improving reaction conditions. chemicalbook.com These emerging methods include:

Ligand Substitution: This allows for the modification of pre-formed organotin complexes by reacting them with new ligands, providing access to a wide range of derivatives with tailored properties. huji.ac.il

Stille Coupling: While primarily known for creating carbon-carbon bonds, this palladium-catalyzed reaction is a powerful tool in organometallic chemistry for synthesizing complex organotin compounds. huji.ac.il

Redox and Transmetallation Reactions: These methods involve the reduction of tin from a higher to a lower oxidation state or the transfer of a tin atom between metal complexes, offering alternative synthetic pathways. huji.ac.il

Radical-Mediated Synthesis: Modern approaches in this area aim to avoid hazardous initiators and toxic metal reagents, for instance, by using 'pro-aromatic' reagents based on cyclohexadiene structures to generate radicals without the need for metals. chemicalbook.com

These evolving strategies signal a shift towards greener chemistry, greater atomic efficiency, and the capacity to build more complex and functionally diverse organotin molecules.

Advanced Spectroscopic and Diffraction Techniques for Characterization

The precise characterization of organotin compounds like diisopropyltin dichloride is fundamental to understanding their structure, bonding, and reactivity. A suite of advanced spectroscopic techniques is employed to provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool in this context. Tin is unique in having three NMR-active spin-½ isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Of these, ¹¹⁹Sn is the most sensitive and commonly studied.

¹H and ¹³C NMR are used to confirm the structure of the organic ligands—in this case, the isopropyl groups attached to the tin atom. The chemical shifts, signal multiplicities, and coupling constants provide definitive information about the carbon-hydrogen framework.

¹¹⁹Sn NMR is particularly diagnostic. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents. This technique allows researchers to distinguish between different organotin species (e.g., R₄Sn, R₃SnCl, R₂SnCl₂) and to study solution-state equilibria. The chemical shift range for tin is vast, allowing for fine discrimination between structurally similar compounds.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. For diisopropyltin dichloride, key vibrational bands correspond to the C-H stretching and bending of the isopropyl groups. Furthermore, the far-IR region contains the characteristic stretching frequencies for the Sn-C (tin-carbon) and Sn-Cl (tin-chlorine) bonds, which confirm the presence of these linkages.

Conductance Measurements and Elemental Analysis are complementary techniques that confirm the non-electrolytic nature of the compound in solution and verify its elemental composition, respectively.

The following table summarizes the key spectroscopic techniques used for the characterization of diorganotin dichlorides.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Confirms the structure, symmetry, and chemical environment of the hydrogen atoms in the isopropyl groups. |

| ¹³C NMR Spectroscopy | Elucidates the carbon skeleton of the organic ligands and shows characteristic satellite peaks from coupling to tin isotopes (¹¹⁷Sn/¹¹⁹Sn). |

| ¹¹⁹Sn NMR Spectroscopy | Provides direct information about the electronic environment of the tin atom. The chemical shift is highly indicative of the coordination number and substituents on the tin center. |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups, including C-H bonds in the alkyl chains and, in the far-IR region, the Sn-C and Sn-Cl bonds. |

While X-ray diffraction provides the definitive solid-state structure, the combination of these spectroscopic methods is crucial for confirming the identity and purity of diisopropyltin dichloride and for studying its behavior in solution.

Development of Novel Computational Approaches in Organotin Chemistry

Computational chemistry has become an indispensable tool for predicting the structures, properties, and reactivity of organometallic compounds, including organotins. The development of novel computational approaches allows for the investigation of complex systems and reaction mechanisms that can be difficult or costly to study experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational studies on organotin compounds. It provides a good balance between accuracy and computational cost for calculating electronic structures, molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.

For larger and more complex systems, newer methods are emerging:

Linear Scaling Methods: Techniques like the Linear Scaling Three-Dimensional Fragment Method (LS3DF) are being developed to handle systems with tens of thousands of atoms, making it possible to simulate organotin compounds in more realistic environments, such as within a polymer matrix or at a biological interface.

Ab Initio Molecular Dynamics (AIMD): This method allows for the simulation of the dynamic behavior of molecules over time, providing insights into reaction pathways, conformational changes, and solvent effects.

Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, 3D-QSAR models can be developed to correlate the chemical structure of a series of organotin compounds with their biological activity. This predictive modeling helps in designing new compounds with enhanced therapeutic potential.

Molecular Docking: This technique is used to predict how an organotin compound might bind to a biological target, such as a protein or DNA. Docking studies can reveal key intermolecular interactions and guide the rational design of new drug candidates.

The following table outlines some of these advanced computational methods and their applications in the study of organotin compounds.

| Computational Method | Application in Organotin Chemistry |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, spectroscopic properties (NMR, IR), and reaction energies. |

| Linear Scaling Methods (e.g., LS3DF) | Simulation of very large systems, such as organotins interacting with polymers or biological macromolecules. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of organotin compounds in solution, their interactions with biological membranes, and validating docking poses. |

| 3D-QSAR and Pharmacophore Modeling | Designing new bioactive organotin compounds by identifying the key structural features required for activity (e.g., as anticancer or antimicrobial agents). |

| Molecular Docking | Predicting the binding mode and affinity of organotin complexes to biological targets like enzymes or DNA, guiding drug discovery efforts. |

These computational tools not only complement experimental findings but also provide predictive power, accelerating the discovery and development of new organotin-based materials and molecules.

Integration of Diisopropyltin Dichloride in Multidisciplinary Research Platforms

Diisopropyltin dichloride and related organotin compounds are no longer confined to the domain of pure chemistry. They are increasingly integrated as key components in diverse, multidisciplinary research platforms. As precursors or active agents, they bridge the gap between chemistry, materials science, and the life sciences.

In Materials Science: Diorganotin dichlorides are precursors for the synthesis of PVC stabilizers and catalysts. chemicalbook.com Research in this area involves synthesizing new organotin structures and testing their efficacy in preventing the thermal degradation of polymers or in catalyzing reactions like the formation of polyurethanes and the vulcanization of silicones. chemicalbook.com They are also used in chemical vapor deposition to create thin films of tin dioxide on glass, a process that combines organometallic chemistry with surface science and engineering. chemicalbook.com

In Medicinal Chemistry and Pharmacology: Organotin compounds are widely investigated for their potential biological activities. Research platforms in this area combine synthetic chemistry to create libraries of new organotin complexes, in vitro screening to test their cytotoxic effects against cancer cell lines or their antimicrobial activity against various pathogens, and computational modeling to understand their mechanism of action at a molecular level.

In Catalysis: Organotin compounds serve as catalysts in a wide array of organic reactions. huji.ac.il Research here focuses on developing novel organotin catalysts for important transformations like cross-coupling reactions (e.g., Stille coupling), hydrosilylation, and polymerization. This work is inherently multidisciplinary, requiring expertise in organometallic synthesis, physical organic chemistry for mechanistic studies, and polymer science. chemicalbook.comhuji.ac.il

The role of diisopropyltin dichloride in these platforms is often as a fundamental building block. Its specific isopropyl groups can influence solubility, stability, and steric hindrance, allowing researchers to fine-tune the properties of the final material or bioactive molecule. The integration of such compounds into these broad research areas highlights their versatility and enduring importance in modern science and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.